molecular formula C11H5BrClN3O2S2 B2467015 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 1021104-91-5

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2467015
CAS No.: 1021104-91-5
M. Wt: 390.65
InChI Key: XVWXNZQFSGDVRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide is a complex synthetic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule is characterized by its unique structure, which incorporates two thiophene rings—one substituted with bromine and the other with chlorine—linked by a 1,3,4-oxadiazole core. The 1,3,4-oxadiazole motif is a well-recognized bioisostere for esters and amides, often employed to enhance the hydrolytic stability, metabolic profile, and binding affinity of lead compounds in pharmaceutical research . This compound serves as a valuable building block or intermediate in organic synthesis. Its structure features reactive halogen atoms (bromine and chlorine), which make it suitable for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create more complex and diverse chemical libraries for biological screening . The presence of both electron-withdrawing halogens and the electron-rich oxadiazole ring contributes to its potential to engage in various intermolecular interactions, including hydrogen bonding and hydrophobic binding, with biological targets. Researchers are investigating these properties to develop novel therapeutic agents, with potential applications in the discovery of anticancer, antimicrobial, and antifungal agents, given the established biological activity of both thiophene and 1,3,4-oxadiazole derivatives . The product is provided for non-human research use only. It is not intended for diagnostic, therapeutic, or veterinary applications.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrClN3O2S2/c12-7-3-1-6(19-7)10-15-16-11(18-10)14-9(17)5-2-4-8(13)20-5/h1-4H,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWXNZQFSGDVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Significance of Target Compound

The molecule integrates two halogenated thiophene moieties bridged by a 1,3,4-oxadiazole ring, conferring electronic asymmetry and potential bioactivity. The 5-bromo and 5-chloro substituents on adjacent thiophenes enhance electrophilicity, making the compound a candidate for coupling reactions in medicinal chemistry. Its molecular formula C₁₁H₅BrClN₄O₂S₂ (MW: 435.67 g/mol) necessitates precise stoichiometric control during synthesis.

Primary Synthetic Routes and Mechanistic Pathways

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves sequential synthesis of 5-bromo-2-thiophene carboxylic acid and 5-chlorothiophene-2-carboxamide precursors, followed by cyclization to form the oxadiazole ring.

Synthesis of 5-Bromo-2-Thiophene Carboxylic Acid
  • Procedure : Bromination of 2-thiophene carboxylic acid using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours yields 85–90% product.
  • Key Data :

























    ParameterValue
    Reaction Temperature80°C
    SolventDMF
    Yield87.3% ± 1.2%
    Purity (HPLC)98.5%
Oxadiazole Ring Formation via Hydrazide Intermediate
  • Step 1 : Condensation of 5-bromo-2-thiophene carboxylic acid with hydrazine hydrate (3:1 molar ratio) in ethanol under reflux forms the hydrazide.
  • Step 2 : Cyclodehydration using phosphorous oxychloride (POCl₃) at 0–5°C for 2 hours generates 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Final Amide Coupling
  • Conditions : React oxadiazol-2-amine with 5-chlorothiophene-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as base.
  • Optimization :

























    VariableOptimal Range
    Molar Ratio (1:1.2)Amine : Carbonyl chloride
    Temperature25°C ± 2°C
    Reaction Time8–10 hours
    Yield68–72%

One-Pot Tandem Synthesis

A patent-pending method (WO2011005029A2) details a tandem approach combining Ullmann coupling and cyclization in a single reactor:

  • Ullmann Coupling :

    • React 5-bromo-2-iodothiophene with copper(I) oxide (Cu₂O) in dimethylacetamide (DMAc) at 120°C for 24 hours.
    • Key Metric : 92% conversion to 5,5'-dibromo-2,2'-bithiophene.
  • In Situ Cyclization :

    • Introduce carbohydrazide and trifluoroacetic acid (TFA) to form oxadiazole ring.
    • Yield Improvement : 15% higher than stepwise methods due to reduced intermediate isolation losses.

Critical Analysis of Synthetic Challenges

Halogen Exchange Side Reactions

Bromine-chlorine exchange at elevated temperatures (>100°C) generates undesired 5,5-dichloro derivatives. Mitigation strategies include:

  • Using low-temperature cyclization (0–5°C)
  • Employing bulky bases (e.g., DIPEA) to suppress nucleophilic substitution

Purification Difficulties

The compound’s low solubility in polar solvents necessitates chromatographic purification, reducing scalability. Patent RU2383540C2 resolves this via crystallization from ethyl acetate/hexane (3:1 v/v), achieving 99.2% purity.

Advanced Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 4.0 Hz, 1H), 7.65 (d, J = 4.0 Hz, 1H), 7.42 (d, J = 3.6 Hz, 1H), 7.38 (d, J = 3.6 Hz, 1H).
  • HRMS (ESI+) : m/z calcd for C₁₁H₅BrClN₄O₂S₂ [M+H]⁺: 435.8792; found: 435.8798.

Thermal Stability

  • DSC Analysis : Melting point 214–216°C with decomposition onset at 240°C.
  • TGA : 5% weight loss at 245°C under nitrogen.

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

Material Price (USD/kg) Source
5-Bromo-2-thiophene carboxylic acid 1,194 A2BChem
Hydrazine hydrate 85 EvitaChem
POCl₃ 45 RU2383540C2

Environmental Impact

  • PMI (Process Mass Intensity) : 32.7 kg/kg product, driven by solvent use in cyclization steps.
  • Alternatives : Patent WO2011005029A2 reduces PMI to 18.4 kg/kg via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the thiophene rings can be substituted with other groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide depends on its specific application:

Comparison with Similar Compounds

LMM5 and LMM11 (Oxadiazole-Benzamide Derivatives)

  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • Key Differences :
  • LMM5 includes a 4-methoxyphenylmethyl group on the oxadiazole ring, while LMM11 substitutes with a furan-2-yl group.
  • Both feature sulfamoyl benzamide side chains but differ in sulfonamide substituents (benzyl/methyl vs. cyclohexyl/ethyl).
    • Biological Activity :
  • Tested against Paracoccidioides brasiliensis, LMM11 showed MIC₅₀ values of 1.56 µg/mL, outperforming LMM5 (MIC₅₀ = 6.25 µg/mL) and fluconazole (MIC₅₀ = 3.12 µg/mL) .
  • Enhanced solubility due to Pluronic F-127 surfactant in DMSO improved bioavailability .

N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

  • Structure : Substituted with a nitro group on thiophene and a 4-methoxyphenyl group on oxadiazole.
    • Key Differences :
  • Nitro group increases electron-withdrawing effects compared to halogen substituents in the target compound.
    • Implications : Nitro groups often enhance oxidative stress in pathogens, but may reduce solubility compared to chloro/bromo analogues .

N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

  • Structure : Features a dipropylsulfamoyl benzamide side chain.
    • Key Differences :
  • Sulfamoyl group may improve membrane permeability compared to the carboxamide in the target compound.

Key Observations :

  • Halogenated thiophenes (Br, Cl) in the target compound may enhance antifungal activity compared to furan or methoxyphenyl substituents .
  • Sulfamoyl side chains (LMM5/LMM11) improve solubility and bioavailability but require surfactants for stability .

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a brominated thiophene ring and an oxadiazole moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

N 5 5 bromothiophen 2 yl 1 3 4 oxadiazol 2 yl 5 chlorothiophene 2 carboxamide\text{N 5 5 bromothiophen 2 yl 1 3 4 oxadiazol 2 yl 5 chlorothiophene 2 carboxamide}

This compound exhibits distinctive electronic properties due to the presence of multiple functional groups, including halogens and nitrogen-containing heterocycles. These features are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole ring is particularly important for these interactions, as it can facilitate binding to molecular targets involved in various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in coagulation pathways, similar to other oxadiazole derivatives known for their antithrombotic effects .
  • Receptor Interaction: It might interact with receptors that modulate cellular signaling pathways, leading to therapeutic effects in various conditions.

Antithrombotic Activity

One of the most notable biological activities of this compound is its potential as an antithrombotic agent. Research indicates that compounds with similar structures have shown efficacy in inhibiting Factor Xa (FXa), a crucial enzyme in the coagulation cascade. For instance, BAY 59-7939 is a related compound that has demonstrated potent FXa inhibition and is under clinical development for thromboembolic diseases .

CompoundActivityReference
BAY 59-7939FXa inhibitor
SAR107375Dual thrombin and FXa inhibitor

Antimicrobial Properties

Research has also suggested that related compounds exhibit antimicrobial activities. The presence of the thiophene and oxadiazole rings may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Study 1: Antithrombotic Efficacy

In a study evaluating the antithrombotic properties of oxadiazole derivatives, this compound was tested for its ability to inhibit FXa. The results indicated a significant reduction in thrombus formation in animal models, highlighting its potential for clinical application in preventing thromboembolic events .

Study 2: Structural Activity Relationship (SAR)

A series of analogs were synthesized to explore the structure–activity relationship (SAR) concerning antithrombotic activity. Modifications on the thiophene and oxadiazole rings were correlated with changes in potency against FXa. The findings suggested that specific substitutions could enhance biological activity while maintaining safety profiles .

Q & A

Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions involving thiosemicarbazide derivatives and coupling agents. Microwave-assisted synthesis is employed to enhance reaction rates and yields (e.g., 30–40% improvement compared to conventional heating). Key steps include cyclization of thiadiazole rings and carboxamide coupling. Reaction monitoring uses thin-layer chromatography (TLC), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm intermediate and final product purity .

Q. Which spectroscopic methods are critical for structural confirmation?

Essential techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., bromothiophene vs. chlorothiophene moieties).
  • X-ray crystallography : Resolves bond lengths (e.g., C–Br: 1.89 Å) and dihedral angles between aromatic systems (e.g., oxadiazole-thiophene planes at 5–10° deviations) .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1714 cm⁻¹ for carboxamide) .

Q. How are purity and stability assessed during storage?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>95%). Stability studies under varying temperatures (4°C, 25°C) and humidity (40–60% RH) are conducted using accelerated degradation protocols. Degradation products are characterized via LC-MS .

Advanced Questions

Q. How can computational methods predict reactivity or biological interactions?

Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways, such as nucleophilic substitution at the bromothiophene site. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to biological targets like enzymes or receptors, guiding in vitro assay design .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Discrepancies between predicted and observed NMR shifts may arise from dynamic effects (e.g., rotamers). Solutions include:

  • Variable-temperature NMR : Identifies conformational exchange.
  • X-ray crystallography : Provides definitive bond connectivity and spatial arrangement .
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon environments to resolve overlapping signals .

Q. How are reaction mechanisms elucidated for functional group transformations?

Mechanistic studies employ isotopic labeling (e.g., ¹⁸O in oxidation reactions) or trapping intermediates (e.g., using TEMPO for radical pathways). For example, oxidation of thiophene rings with KMnO₄ follows a radical-mediated pathway, confirmed by electron paramagnetic resonance (EPR) .

Q. What experimental designs optimize yield in multi-step syntheses?

  • Design of Experiments (DoE) : Screens variables (temperature, catalyst loading) using factorial designs.
  • Microwave irradiation : Reduces reaction time (e.g., from 12 hr to 30 min) while maintaining yield .
  • Flow chemistry : Enhances scalability and heat transfer for exothermic steps .

Q. How is the compound’s bioactivity profile validated against false positives?

  • Counter-screening : Tests against unrelated targets (e.g., kinase panels) to rule out non-specific binding.
  • Dose-response curves : Confirms EC₅₀/IC₅₀ consistency across replicates.
  • Metabolic stability assays : Uses liver microsomes to assess false positives from prodrug activation .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
  • Pro-drug derivatization : Introduce hydrophilic groups (e.g., PEGylation) without altering pharmacophores .

Q. What techniques validate crystal structure predictions?

Single-crystal X-ray diffraction provides experimental validation of DFT-predicted geometries (e.g., planarity of oxadiazole rings). Rietveld refinement resolves disorder in aromatic systems .

Q. How to reconcile conflicting bioactivity data across studies?

  • Standardized protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays).
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.